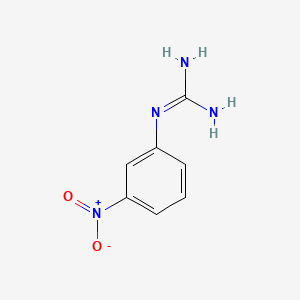

3-Nitrophenylguanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-7(9)10-5-2-1-3-6(4-5)11(12)13/h1-4H,(H4,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBYIQPAELFTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitrophenylguanidine and Its Derivatives

Established Synthetic Routes to 3-Nitrophenylguanidine

Several well-documented methods exist for the preparation of this compound. These routes typically utilize readily available starting materials and established chemical transformations.

Guanylation Reactions Involving 3-Nitroaniline (B104315) Precursors

A primary and straightforward method for synthesizing this compound involves the direct guanylation of 3-nitroaniline. wikipedia.org This approach introduces the guanidinyl group onto the aniline (B41778) nitrogen. One common method involves reacting 3-nitroaniline with cyanamide (B42294) in the presence of an acid catalyst, such as hydrochloric acid. researchgate.net This reaction proceeds via the acid-catalyzed addition of the amino group of 3-nitroaniline to the cyano group of cyanamide.

Another approach to guanylation involves the use of pre-formed guanylating agents. For instance, N,N'-di-Boc-thiourea can be activated with reagents like cyanuric chloride to facilitate the guanylation of amines, providing an alternative to methods that use heavy metals. researchgate.net Additionally, 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine has been shown to react with various amines to produce protected guanidines in moderate to high yields. researchgate.net

The reaction conditions for the guanylation of 3-nitroaniline can be optimized to improve yields. For example, the reaction of 2-methyl-5-nitroaniline (B49896) with cyanamide in the presence of hydrochloric acid is a known method for producing the corresponding guanidine (B92328) hydrochloride. googleapis.com

Preparation via Substituted Guanidine Nitrates

This compound is often prepared and isolated as its nitrate (B79036) salt, which can be more stable and easier to handle than the free base. researchgate.net The synthesis of this compound nitrate can be achieved by reacting 3-nitroaniline with cyanamide in the presence of nitric acid. researchgate.netnih.gov This method provides the nitrate salt directly. The free base can then be obtained by treating the nitrate salt with an alkaline hydroxide (B78521). researchgate.net A similar procedure has been adapted to synthesize 2-methyl-5-nitrophenyl-guanidine nitrate from 2-methyl-5-nitroaniline. nih.gov

Utility of Cyanamide and Dicyandiamide (B1669379) Derivatives

Cyanamide and its dimer, dicyandiamide, are fundamental building blocks in the synthesis of guanidines. The reaction of 2-amino-4-nitrotoluene with an aqueous solution of cyanamide in the presence of hydrochloric acid yields 2-methyl-5-nitrophenylguanidine. google.comgoogle.com Dicyandiamide can also be used as a starting material for biguanide (B1667054) derivatives. nih.gov For example, the synthesis of the bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be achieved from dicyandiamide and bis(3-aminopropyl)amine. google.com

The reaction of anilines with cyanamide derivatives is a versatile method for preparing substituted guanidines. For instance, 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-nitrophenyl) guanidine hydrochloride was synthesized by refluxing 3-nitroaniline and a pyrimidine-bearing cyanamide in ethanol (B145695). conicet.gov.ar

Application of Methylisothiourea Reagents in Guanidine Synthesis

S-methylisothioureas are widely used as guanylating agents. rsc.org They are typically prepared by the methylation of the corresponding thiourea (B124793) with a methylating agent like methyl iodide or dimethyl sulfate (B86663). google.com N,N'-diprotected-S-methylisothioureas are particularly useful as they allow for the synthesis of protected guanidines. researchgate.net For example, N,N′-bis(Cbz)-S-methylisothiourea and N,N′-bis(Boc)-S-methylisothiourea are common reagents for this purpose. organic-chemistry.org The reactivity of these reagents can be enhanced by introducing electron-withdrawing groups on the protecting groups, as seen in N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea, which shows superior reactivity. organic-chemistry.org The guanylation reaction using these reagents is often promoted by a base and can be accelerated by the addition of a catalyst like DMAP. organic-chemistry.org

Strategic Use of N-Silylcarbodiimides and Isocyanides

A modern approach to guanidine synthesis involves the in-situ generation of reactive intermediates like N-silylcarbodiimides. These can be formed by treating an acylcyanamide with chlorotrimethylsilane. The resulting N-silylcarbodiimide is a potent guanylating agent for a variety of amines, including anilines, although electron-deficient anilines react more slowly. nih.govorganic-chemistry.orgacs.org This method offers a simple and efficient one-pot synthesis of mono-protected guanidines. organic-chemistry.orgnih.gov

Isocyanides are another versatile class of reagents for guanidine synthesis. thieme-connect.comorganic-chemistry.org A one-pot, three-component reaction of isocyanides, amines, and a nitrogen source like TsNXNa (where X is Br or Cl) in the presence of iodine provides a facile route to N-sulfonyl guanidines. thieme-connect.com Palladium-catalyzed cascade reactions involving azides, isocyanides, and amines have also been developed to produce functionalized guanidines. organic-chemistry.orgacs.orgacs.org

Modified Procedures Utilizing N-Chlorophthalimide and Amines

A novel and efficient one-pot synthesis of N,N′-disubstituted guanidines employs N-chlorophthalimide, isocyanides, and amines. rsc.orgevitachem.comscite.ai This method proceeds under mild conditions and provides access to a diverse range of guanidines in good yields through an N-phthaloylguanidine intermediate. rsc.org The reaction tolerates a wide variety of both aliphatic and aromatic amines and isocyanides. rsc.org

Synthesis of Positional Isomers and Related Nitrophenylguanidines

The synthesis of nitrophenylguanidines is typically achieved by introducing a guanidinyl group onto a pre-nitrated benzene (B151609) ring. The position of the nitro group is therefore determined by the choice of the starting nitroaniline isomer.

The synthesis of 2-nitrophenylguanidine and 4-nitrophenylguanidine generally involves the reaction of the corresponding nitroaniline with a guanylating agent. One of the earliest methods involves the acid-catalyzed addition of 2-nitroaniline (B44862) to cyanamide. researchgate.netresearchgate.net This approach has been applied to various substituted 2-nitroanilines to produce the corresponding guanidines, which are often isolated as nitrate salts. researchgate.netresearchgate.net For instance, 2-nitrophenylguanidine nitrate was first prepared by reacting 2-nitroaniline with cyanamide, catalyzed by hydrochloric acid. researchgate.netresearchgate.net

Another common pathway is the nucleophilic substitution of a labile group, such as a halogen, on a dinitro-substituted benzene ring with guanidine. For example, 4-substituted 2-nitrophenylguanidines have been prepared through the nucleophilic substitution of a chlorine atom in compounds like 1-chloro-2,4-dinitrobenzene (B32670) by guanidine. researchgate.netresearchgate.net However, attempts to synthesize 2,4-dinitrophenylguanidine by smelting 2,4-dinitroaniline (B165453) with cyanamide in the presence of strong mineral acid were unsuccessful, likely due to the low basicity of the dinitroaniline. researchgate.net

The synthesis of 4-nitrophenylguanidine follows similar principles, primarily using 4-nitroaniline (B120555) as the starting material. A general method for preparing N,N',N''-trisubstituted guanidines involves the reaction of amines with carbodiimides, often catalyzed by ytterbium triflate under solvent-free conditions. organic-chemistry.org While this is a general method, specific application to 4-nitrophenylguanidine would involve reacting 4-nitroaniline with an appropriate carbodiimide.

A comparative overview of synthetic approaches for these isomers is presented below.

Table 1: Comparison of Synthetic Pathways for Nitrophenylguanidine Isomers

| Feature | 2-Nitrophenylguanidine Synthesis | 4-Nitrophenylguanidine Synthesis |

|---|---|---|

| Primary Starting Material | 2-Nitroaniline researchgate.netresearchgate.net | 4-Nitroaniline alfa-chemistry.com |

| Common Guanylating Agent | Cyanamide (acid-catalyzed) researchgate.netresearchgate.net | Not specified, but cyanamide or carbodiimides are common. organic-chemistry.orgrsc.org |

| Alternative Method | Nucleophilic substitution of 1-chloro-2,4-dinitrobenzene with guanidine. researchgate.net | Not detailed, but nucleophilic aromatic substitution is a viable strategy. vulcanchem.com |

| Isolation Form | Often isolated as the nitrate salt. researchgate.netresearchgate.net | Can be prepared as the free base or various salts. alfa-chemistry.com |

The regioselectivity in the synthesis of nitro-substituted aromatic guanidines is almost exclusively controlled by the selection of a pre-functionalized starting material. The most direct and widely used strategy is the guanylation of a specific nitroaniline isomer (e.g., 2-nitroaniline, 3-nitroaniline, or 4-nitroaniline). This pre-installs the nitro group in the desired position, and subsequent reaction with a guanylating agent builds the guanidine moiety without affecting the substitution pattern.

Alternative strategies involving the direct nitration of a phenylguanidine are generally not employed due to significant challenges in controlling regioselectivity. The guanidinium (B1211019) group is a deactivating, meta-directing group under acidic nitrating conditions, while the free base can be complex. Direct nitration would likely lead to a mixture of ortho, meta, and para isomers, with the meta product predominating, along with potential side reactions. scielo.br

Therefore, regioselective synthesis relies on two main approaches:

Guanylation of Regio-defined Nitroanilines : This is the most common and reliable method. For example, the synthesis of 2-methyl-5-nitrophenylguanidine, an intermediate for the drug Imatinib, is achieved by reacting 2-amino-4-nitrotoluene with agents like cyanamide or O-methylisourea sulfate. google.comgoogle.com Similarly, reacting 2-chloro-4-nitrotoluene (B140621) with guanidine hydrochloride provides a high-yield, high-purity route to the same product. google.com This highlights how the starting material dictates the final substitution pattern.

ipso-Nitration of Aryl Precursors : This less common strategy involves the replacement of a group already on the aromatic ring, such as a boronic acid, with a nitro group. organic-chemistry.org For example, various arylboronic acids can be converted to the corresponding nitroarenes using nitrating agents like an ionic liquid 1,3-disulfonic acid imidazolium (B1220033) nitrate. organic-chemistry.org This allows for the synthesis of nitroaromatics that may be difficult to access through other nitration methods. organic-chemistry.org While powerful, this is typically used to create the nitro-aromatic starting material before guanylation rather than being performed on a phenylguanidine scaffold.

Optimization and Mechanistic Studies of Synthetic Protocols

Improving the efficiency, yield, and purity of nitrophenylguanidine synthesis is crucial for its practical application. This involves optimizing reaction conditions, understanding the reaction mechanism, and employing effective catalyst systems.

The synthesis of substituted guanidines is highly sensitive to reaction conditions. Key parameters that are frequently optimized include the choice of guanylating agent, solvent, base, and temperature.

For instance, in the synthesis of 2-methyl-5-nitrophenylguanidine, different methods show vastly different outcomes. A patented method describes reacting 2-chloro-4-nitrotoluene with guanidine hydrochloride in isopropanol (B130326) with aqueous potassium hydroxide at 45-48°C for 5.5 hours, achieving a 92.8% molar yield and 99.1% purity. google.com In contrast, using 2-amino-4-nitrotoluene with cyanamide and concentrated hydrochloric acid in ethanol required refluxing for 15 hours to achieve an 89.8% yield and 95.2% purity. google.com A third method, using chloroformamidine (B3279071) hydrochloride, resulted in a much lower yield (68.6%) and purity (72%). google.com

The choice of solvent and base is also critical. Acetonitrile (B52724) was found to be the optimal solvent in a one-pot synthesis of N,N'-disubstituted guanidines, outperforming other solvents like dichloromethane, THF, and toluene. rsc.org The synthesis of (2-methyl-5-nitrophenyl)guanidine sulfate was optimized by using O-methylisourea sulfate instead of the highly toxic and unstable cyanamide, reacting in an ethanol/DMF solvent mixture under basic conditions to achieve purities over 99.7%. google.com

Table 2: Optimization of Reaction Conditions for Substituted Nitrophenylguanidine Synthesis

| Starting Materials | Guanylating Agent | Solvent | Base/Acid | Temperature & Time | Yield & Purity | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-4-nitrotoluene, Guanidine HCl | (Internal) | Isopropanol | 30% KOH (aq) | 45-48°C, 5.5 h | 92.8% yield, 99.1% purity | google.com |

| 2-amino-4-nitrotoluene | Cyanamide | Ethanol | Conc. HCl | Reflux, 15 h | 89.8% yield, 95.2% purity | google.com |

| 2-amino-4-nitrotoluene | Chloroformamidine HCl | Methanol | 30% NaOH (aq) | 45-50°C, 5 h | 68.6% yield, 72% purity | google.com |

Understanding the mechanism of guanylation is key to developing more efficient synthetic methods. The catalytic guanylation of amines with carbodiimides is a prominent, atom-economical route to guanidines. acs.orgresearchgate.net Mechanistic studies have categorized the process into four main types: acs.org

[2+2]-Cycloaddition/Protonation : Involving the formation of a four-membered ring intermediate. acs.org

Insertion/Protonation : Where the catalyst inserts into a bond, followed by proton transfer. acs.org

Activation of Carbodiimide/Nucleophilic Addition/Intramolecular Protonation : The catalyst activates the carbodiimide, making it more susceptible to attack by the amine. acs.org

Protonation/Nucleophilic Addition/Disassociation : The amine is first protonated, which then interacts with the carbodiimide. acs.org

In alkyllithium-catalyzed guanylation reactions between 1,2-diarylhydrazines and carbodiimides, the mechanism involves the formation of amido lithium intermediates. nih.govfigshare.com The cleavage of the N-N bond is driven by an intramolecular proton shift in a thermal rearrangement, a process that notably requires no external reductants, oxidants, or bases. nih.govfigshare.com

For the cyclization of N-substituted 1-(2-nitrophenyl)guanidines, kinetic studies show that the reaction is base-catalyzed. chempap.org The conformation of the starting material is critical, with an intramolecular hydrogen bond existing between a hydrogen on the guanidine nitrogen and an oxygen of the adjacent nitro group. This pre-organizes the molecule for the subsequent cyclization step. chempap.org

A wide variety of catalysts have been developed to facilitate guanidine synthesis, improving reaction rates and yields under milder conditions. rsc.org Since 2003, over 40 different catalyst systems have been tested for the guanylation of amines with carbodiimides. acs.orgresearchgate.net These can be broadly classified into metal-based catalysts and organocatalysts.

Metal-Based Catalysts :

Lanthanides : Simple lanthanide amides and salts like Ytterbium triflate (Yb(OTf)₃) are highly efficient catalysts for the guanylation of both aromatic and secondary amines with carbodiimides, often functioning well under solvent-free conditions. organic-chemistry.org

Transition Metals : Palladium-catalyzed cascade reactions of azides with isonitriles and amines provide an efficient route to functionalized guanidines. organic-chemistry.org Copper catalysts, such as CuCl₂·2H₂O, enable a three-component synthesis of N-aryl guanidines from cyanamides, arylboronic acids, and amines. organic-chemistry.org Ruthenium complexes can act as photocatalysts for converting thioureas to guanidines using visible light at room temperature. organic-chemistry.org

Main-Group Metals : Alkyllithium has been used to catalyze the guanylation of hydrazines. nih.govfigshare.com

Organocatalysts :

Simple guanidines themselves, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), are powerful Brønsted base catalysts used in various organic syntheses. thieme-connect.com Their catalytic action typically involves deprotonating a substrate to form a reactive ion pair. thieme-connect.com

The development of these catalytic systems has been crucial in expanding the scope and practicality of guanidine synthesis. rsc.orgrsc.org

Table 3: Catalyst Systems in Guanidine Synthesis

| Catalyst Type | Example(s) | Reaction Type | Reference |

|---|---|---|---|

| Lanthanide Metals | Ytterbium triflate (Yb(OTf)₃), Lanthanide amides | Addition of amines to carbodiimides | organic-chemistry.org |

| Transition Metals | Palladium complexes, Copper (II) chloride, Ruthenium complexes | Cascade reactions, Three-component synthesis, Photocatalysis | organic-chemistry.org |

| Main-Group Metals | Alkyllithium | Guanylation of hydrazines with carbodiimides | nih.govfigshare.com |

| Organocatalysts | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Brønsted base catalysis | thieme-connect.com |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives from this compound can be broadly categorized into modifications at the guanidine nitrogen atoms, alterations to the aromatic ring system, and its use as a precursor for constructing complex molecules.

Preparation of N-Substituted 3-Nitrophenylguanidines

The nitrogen atoms of the guanidine group in this compound serve as primary sites for substitution, allowing for the synthesis of a wide array of N-substituted derivatives. These reactions typically involve the condensation of 3-nitroaniline with activated cyanamide derivatives or the reaction of amines with a pre-formed this compound scaffold.

One common approach involves the reaction of 3-nitroaniline with a substituted cyanamide. For instance, the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-nitrophenyl) guanidine hydrochloride (3d) is achieved by refluxing 3-nitroaniline with N-(4,6-dimethylpyrimidin-2-yl)cyanamide (5) in absolute ethanol. conicet.gov.ar This method provides a direct route to disubstituted guanidines where one substituent is the 3-nitrophenyl group and the other is introduced via the cyanamide reactant. conicet.gov.ar

Another method involves the reaction of amines with S-methylisothiouronium salts, which can be prepared from the corresponding amine. cdnsciencepub.com While a general method, it can be adapted for the synthesis of N-substituted 3-nitrophenylguanidines. Furthermore, palladium-catalyzed methods have been developed for the guanylation of anilines, offering an efficient route to N-arylguanidines. beilstein-journals.org

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), is essential for the characterization of these N-substituted derivatives. For example, 1,3-diisopropyl-2-(3-nitrophenyl)guanidine, synthesized via the reaction of 3-nitroaniline with the corresponding carbodiimide, has been characterized by ¹H and ¹³C NMR. rsc.org

Table 1: Examples of N-Substituted this compound Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitroaniline | N-(4,6-dimethylpyrimidin-2-yl)cyanamide | Reflux in absolute ethanol | 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-nitrophenyl) guanidine hydrochloride | 62% | conicet.gov.ar |

| 3-Nitroaniline | N,N'-diisopropylcarbodiimide | Not specified | 1,3-diisopropyl-2-(3-nitrophenyl)guanidine | Not specified | rsc.org |

Derivatization at the Aromatic Ring System

Direct derivatization of the aromatic ring of this compound via electrophilic substitution is challenging due to the deactivating nature of the nitro group. A more common and effective strategy is to begin with an already substituted nitrophenylamine and then construct the guanidine moiety. This approach allows for the introduction of a variety of substituents at different positions on the aromatic ring.

For example, 4-substituted 2-nitrophenylguanidines have been synthesized by the acid-catalyzed addition of 4-substituted 2-nitroanilines to cyanamide. researchgate.net This method has been used to prepare compounds like 4-cyano-2-nitrophenylguanidinium nitrate. researchgate.net Similarly, 1-(2-methyl-5-nitrophenyl)guanidine nitrate is another derivative where a methyl group is present on the phenyl ring. chemicalbull.comchemscene.com These starting materials, which are derivatives of 3-nitroaniline's isomers, illustrate the principle of using pre-functionalized anilines for the synthesis of substituted phenylguanidines.

The synthesis of these precursors often involves standard aromatic chemistry. For instance, 1-chloro-2,4-dinitrobenzene and 4-chloro-3-nitrobenzonitrile (B1361363) can undergo nucleophilic substitution with guanidine to yield the corresponding nitrophenylguanidine derivatives. researchgate.net

Table 2: Examples of Ring-Substituted Nitrophenylguanidines

| Compound Name | Substitution on Phenyl Ring | Synthetic Precursor | Reference |

|---|---|---|---|

| 1-(2-methyl-5-nitrophenyl)guanidine Nitrate | 2-methyl, 5-nitro | 2-methyl-5-nitroaniline | chemicalbull.com |

| 4-Cyano-2-nitrophenylguanidinium nitrate | 4-cyano, 2-nitro | 4-cyano-2-nitroaniline | researchgate.net |

| 4-Nitro-2-nitrophenylguanidinium nitrate (from 1-chloro-2,4-dinitrobenzene) | 2,4-dinitro | 1-chloro-2,4-dinitrobenzene | researchgate.net |

Incorporation into Complex Molecular Architectures

This compound and its analogues are valuable synthons for the construction of more complex molecules, particularly heterocyclic compounds. The guanidine and nitro groups can participate in intramolecular cyclization reactions or serve as reactive handles for intermolecular condensations.

A significant application is the synthesis of substituted benzimidazoles. For example, 1-(3-nitrophenyl)guanidine reacts in a one-pot cascade synthesis using N-Bromosuccinimide (NBS) and Oxone to yield N-(1H-benzo[d]imidazol-2-yl)-3-nitroaniline. This reaction proceeds with a high yield of 84%. rsc.org

Another important transformation is the base-catalyzed cyclization of nitrophenylguanidines to form benzotriazine derivatives. While extensively studied for the 2-nitro isomer, this reaction highlights the utility of the nitrophenylguanidine framework. researchgate.netchempap.org N-substituted 1-(2-nitrophenyl)guanidines cyclize to form 3-amino-1,2,4-benzotriazine 1-oxides. chempap.orgnih.gov This type of cyclization demonstrates how the nitro and guanidine groups can react to form a new heterocyclic ring system. chempap.org

Furthermore, this compound nitrate is a key starting material for synthesizing pyrimidine (B1678525) derivatives. It can be reacted with enaminones, such as 1-(pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one, in the presence of sodium hydroxide in isopropanol. This condensation reaction yields N-(3-nitrophenyl)-4-(2-pyridyl)-2-pyrimidinamine, a complex molecule incorporating pyrimidine and pyridine (B92270) rings. google.com This process is relevant in the synthesis of pharmacologically active compounds, such as those that inhibit protein tyrosine kinases. google.com The use of N-(2-methyl-5-nitrophenyl)-guanidine in the synthesis of an intermediate for the anticancer drug Imatinib further underscores the importance of this class of compounds in medicinal chemistry. google.com

Table 3: Examples of Complex Molecules Synthesized from this compound and its Analogues

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(3-nitrophenyl)guanidine | In situ generated intermediate from NBS/Oxone | Not specified | N-(1H-benzo[d]imidazol-2-yl)-3-nitroaniline | 84% | rsc.org |

| This compound nitrate | 1-(Pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one, NaOH | Reflux in isopropanol | N-(3-Nitrophenyl)-4-(2-pyridyl)-2-pyrimidinamine | Not specified | google.com |

| N-arylguanidines (general) | 1-fluoro-2-nitrobenzene, t-BuOK | One-pot N-arylation and cyclization | 3-Amino substituted Benzo[e] Current time information in Bangalore, IN.publish.csiro.auorganic-chemistry.orgtriazine-1-oxides | Up to 72% | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 3 Nitrophenylguanidine

Intramolecular Cyclization Reactions

Intramolecular cyclization involves the reaction of two functional groups within the same molecule to form a ring. In nitrophenylguanidines, this typically involves the nitro and guanidine (B92328) groups.

Formation of Fused-Ring Heterocycles (e.g., Benzotriazines, Benzimidazoles)

The position of the nitro group relative to the guanidine group is critical in determining the type of heterocyclic system that can be formed. For phenylguanidines, the formation of fused-ring heterocycles like benzotriazines or benzimidazoles is a key transformation.

Benzotriazines: The intramolecular cyclization of ortho-substituted nitrophenylguanidines (e.g., 2-Nitrophenylguanidine) is a well-documented reaction that yields 3-amino-1,2,4-benzotriazine 1-oxides. chempap.org This reaction proceeds through the direct interaction of the proximate nitro and guanidine groups. However, in 3-Nitrophenylguanidine, the nitro group is in a meta position, making a direct cyclization to a benzotriazine ring structurally improbable.

Benzimidazoles: While a direct cyclization is not feasible, this compound can serve as a precursor to benzimidazole derivatives through a multi-step process. This pathway would first involve the chemical reduction of the nitro group to an amino group, yielding a 1,3-diaminobenzene derivative. The resulting diamine can then undergo a condensation and cyclization reaction with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, to form the benzimidazole ring. nih.govbeilstein-journals.orgsemanticscholar.orgnih.gov This is a common and versatile strategy for benzimidazole synthesis. beilstein-journals.orgmdpi.com

Mechanistic Elucidation of Base-Catalyzed Cyclizations

Kinetic studies on the cyclization of 2-nitrophenylguanidines have shown the reaction to be base-catalyzed. chempap.org The mechanism is initiated by the deprotonation of the guanidine group by a base, forming a negatively charged anion. chempap.org This anion then attacks the nitrogen atom of the adjacent nitro group, leading to the formation of a cyclic intermediate. Subsequent elimination of a hydroxide (B78521) ion results in the formation of the stable, aromatic 3-amino-1,2,4-benzotriazine 1-oxide ring. chempap.org The rate of this reaction is linearly dependent on the pH of the medium. chempap.orgresearchgate.net For this compound, such a base-catalyzed direct cyclization mechanism is not applicable due to the spatial separation of the reacting groups. Any cyclization to form benzimidazoles would follow a different mechanistic pathway, typically involving initial reduction followed by acid- or heat-promoted condensation and cyclization. nih.gov

Influence of Substituent Effects on Cyclization Kinetics

For the direct cyclization of 2-nitrophenylguanidines, the electronic properties of substituents on the guanidine nitrogen or the phenyl ring can significantly influence the reaction kinetics. Electron-donating groups on the phenyl ring can accelerate fragmentation and cyclization by stabilizing developing positive charges in the transition state. Conversely, electron-withdrawing groups would be expected to slow the reaction. The rate of cyclization is dependent on the electronic effect of the substituents bound to the attacking nitrogen atom in the anionic intermediate. chempap.orglumenlearning.com While specific kinetic data for the indirect cyclization of this compound is not extensively documented, the principles of substituent effects would still apply to the key steps of the reaction sequence (i.e., reduction of the nitro group and subsequent condensation).

Intermolecular Reaction Pathways

Intermolecular reactions involve the interaction of this compound with other molecules. These reactions can target the guanidine moiety or the aromatic ring.

Nucleophilic Substitution Reactions Involving the Guanidine Moiety

The guanidine group is characterized by a carbon atom bonded to three nitrogen atoms, resulting in a highly electron-rich and resonance-stabilized system. ineosopen.org This inherent stability and high basicity make the guanidine carbon center a poor electrophile and generally unreactive towards nucleophilic attack. ineosopen.org

For a nucleophilic substitution to occur at the guanidine carbon, the group must be activated to create a better leaving group. One strategy involves the formation of a guanidine cyclic diimide (GCDI), which destabilizes the resonance of the guanidine group. organic-chemistry.org In the presence of acid additives, the activated guanidine carbon center can then undergo nucleophilic substitution with various nucleophiles, such as amines and alcohols. organic-chemistry.orgkisti.re.kr While this is a general principle, specific examples involving this compound are not widely reported.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. The regiochemical outcome of EAS on the this compound ring is determined by the directing effects of both the guanidino and the nitro substituents. wikipedia.org These effects are highly dependent on the pH of the reaction medium.

Guanidino Group (-NH-C(=NH)NH₂): Under neutral or basic conditions, the guanidino group is a powerful electron-donating group (+M effect) due to the lone pairs on the nitrogen atoms. This activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. organicchemistrytutor.comyoutube.com

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group (-M, -I effects), which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (position 5 relative to the guanidino group). libretexts.org

Guanidinium (B1211019) Group (-NH-C(=NH₂)NH₂⁺): Under acidic conditions, the highly basic guanidine group becomes protonated, forming the guanidinium ion. This cation is strongly electron-withdrawing (-I effect), deactivating the ring and directing incoming electrophiles to the meta position (position 5). youtube.com

The interplay of these directing effects under different conditions dictates the substitution pattern.

| Reaction Condition | State of Guanidino Group | Directing Effect of Guanidino Group | Directing Effect of Nitro Group | Predicted Major Substitution Position(s) |

|---|---|---|---|---|

| Neutral / Basic | Neutral (Activating) | Ortho, Para (Positions 2, 4, 6) | Meta (Position 5) | 2, 4, 6 |

| Acidic | Protonated (Deactivating) | Meta (Position 5) | Meta (Position 5) | 5 |

Under neutral or basic conditions, the activating effect of the guanidino group is dominant, leading to substitution at the positions ortho and para to it. Conversely, under the acidic conditions often required for EAS reactions like nitration or sulfonation, both groups are deactivating and meta-directing. Their combined influence strongly favors substitution at position 5, which is meta to both the guanidinium and the nitro groups.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group on the aromatic ring of this compound to a primary amino group is a pivotal transformation, yielding 3-Aminophenylguanidine. This conversion is a classic example of nitroarene reduction, a widely utilized reaction in organic synthesis. The process involves a six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.gov This transformation can be achieved through various established methods, each with its own set of reagents and conditions.

Common methods applicable to the reduction of aromatic nitro compounds like this compound include:

Catalytic Hydrogenation: This is one of the most common and efficient methods. It typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are frequently employed. wikipedia.org The reaction is generally carried out under neutral conditions and is known for its high yields and clean conversion.

Metal-Acid Systems: The reduction can also be effectively carried out using a metal in an acidic medium. wikipedia.org A classic example is the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These reactions have been historically significant for the reduction of nitroarenes to anilines.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation. This method utilizes a hydrogen donor molecule, such as hydrazine, ammonium formate, or formic acid, in conjunction with a catalyst like Pd/C.

Other Reducing Agents: A variety of other reagents can effect this transformation. Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can be used for the selective reduction of nitro groups. wikipedia.org Another powerful reducing system is sodium borohydride (NaBH₄) in the presence of a catalyst. researchgate.net More specialized reagents like trichlorosilane (HSiCl₃) in the presence of a tertiary amine base have also been developed for this purpose. google.com

The general mechanism for the reduction of a nitro group proceeds through several intermediates. The six-electron reduction typically involves the sequential formation of a nitroso (-NO) and a hydroxylamino (-NHOH) intermediate before the final amino product is formed. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Method | Reagent/Catalyst | Hydrogen Source | Typical Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas | Solvent (e.g., Ethanol (B145695), Ethyl Acetate), RT-Elevated Temp. |

| Metal-Acid Reduction | Fe, Sn, Zn | Acid (e.g., HCl, Acetic Acid) | Refluxing acidic solution |

| Transfer Hydrogenation | Pd/C | Ammonium formate, Hydrazine | Solvent (e.g., Methanol), Reflux |

| Chemical Reduction | Sodium hydrosulfite (Na₂S₂O₄) | - | Aqueous or biphasic system |

Oxidation Reactions

The this compound molecule contains two primary functional groups susceptible to oxidation: the guanidine group and the phenyl ring, which is activated by the amino group that would be present after the reduction of the nitro group. The nitro group itself is in a high oxidation state and is generally not prone to further oxidation.

Oxidation reactions are characterized by the loss of electrons, an increase in oxidation state, a gain of oxygen, or a loss of hydrogen. youtube.comyoutube.comyoutube.com The specific products of an oxidation reaction involving this compound would depend heavily on the oxidizing agent used and the reaction conditions.

While specific oxidation reactions for this compound are not extensively detailed in readily available literature, potential oxidation pathways can be inferred based on the reactivity of its constituent functional groups:

Guanidine Moiety: The guanidine group is relatively stable to oxidation but can be degraded under harsh oxidative conditions. Strong oxidants could potentially lead to the cleavage of the C-N bonds, resulting in the formation of urea, ammonia, and other degradation products.

Aromatic Ring: The nitrophenyl ring is deactivated towards electrophilic attack and oxidation due to the electron-withdrawing nature of the nitro group. However, under very strong oxidizing conditions (e.g., potassium permanganate (B83412), chromic acid), the aromatic ring could be cleaved. If the nitro group is first reduced to an amino group (forming 3-Aminophenylguanidine), the resulting electron-donating amino group would activate the ring, making it more susceptible to oxidation. Oxidation of the resulting aniline (B41778) derivative could lead to the formation of colored polymeric materials.

It is important to note that the presence of the nitro group makes the molecule generally more resistant to oxidation compared to its amino counterpart.

Acid-Base Properties and Prototropic Equilibria of the Guanidine System

The acid-base properties of this compound are dominated by the highly basic guanidine functional group. Guanidine is one of the strongest organic bases in aqueous solution, a property attributed to the exceptional resonance stabilization of its conjugate acid, the guanidinium cation.

Upon protonation, the positive charge on the guanidinium ion is delocalized symmetrically over the three nitrogen atoms. This delocalization provides significant stability to the protonated form, thereby shifting the acid-base equilibrium heavily towards the conjugate acid and resulting in high basicity.

However, the basicity of the guanidine moiety in this compound is modulated by the electronic effects of the 3-nitrophenyl substituent. The nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. This effect reduces the electron density on the guanidine nitrogens, making them less available to accept a proton. Consequently, this compound is expected to be a weaker base than unsubstituted guanidine.

Prototropic Equilibria (Tautomerism):

Prototropic equilibria, or tautomerism, involve the migration of a proton accompanied by the shifting of double bonds. encyclopedia.pub The guanidine group in this compound can exist in different tautomeric forms due to the presence of labile protons on the nitrogen atoms. The primary equilibrium is between different imino forms.

For N-arylguanidines, several tautomers are possible, arising from the migration of a proton between the nitrogen atoms of the guanidine core. The relative stability of these tautomers can be influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the substituent on the phenyl ring. The equilibrium between these forms is typically rapid.

Advanced Analytical Methodologies for the Structural and Compositional Elucidation of 3 Nitrophenylguanidine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with 3-Nitrophenylguanidine, detailed information about its structure and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of each nucleus, allowing for an unambiguous structural assignment.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of the signals reveal the electronic environment, the number of neighboring protons, and the relative number of protons for each signal, respectively. For the 3-nitrophenyl moiety of this compound, the aromatic protons exhibit characteristic downfield shifts due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The protons of the guanidine (B92328) group (-NH-C(=NH)-NH₂) would appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. slideshare.netlibretexts.org Each unique carbon atom in the structure gives a distinct signal. slideshare.netlibretexts.org The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. libretexts.org The carbon attached to the electron-withdrawing nitro group is significantly deshielded and appears at a lower field. In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet. libretexts.org

While specific experimental data for this compound is not widely published, data from the closely related derivative, 1,3-diisopropyl-2-(3-nitrophenyl)guanidine, provides valuable insight into the expected chemical shifts for the 3-nitrophenyl portion. rsc.org

Table 1: Predicted NMR Data for the 3-Nitrophenyl Moiety of this compound Based on data from analogous compounds. rsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.70 - 7.85 | m | Aromatic H |

| ¹H | ~7.35 - 7.40 | t | Aromatic H |

| ¹H | ~7.15 - 7.20 | d | Aromatic H |

| ¹³C | ~150 | s | C-NH (Guanidine) |

| ¹³C | ~149 | s | C-NO₂ |

| ¹³C | ~130 | s | Aromatic CH |

| ¹³C | ~129 | s | Aromatic CH |

| ¹³C | ~118 | s | Aromatic CH |

| ¹³C | ~116 | s | Aromatic CH |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The guanidine protons would likely show broad signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. sielc.com Different bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. researchgate.net

For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key functional groups: the nitro group (NO₂), the guanidine C=N and N-H bonds, and the aromatic C-H and C=C bonds.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H (Guanidine) | Stretching | 3300 - 3500 | Medium-Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| C=N (Guanidine) | Stretching | 1630 - 1680 | Variable-Strong |

| Aromatic C=C | Stretching | 1585 - 1600 & 1400 - 1500 | Medium-Strong |

| NO₂ (Nitro Group) | Asymmetric Stretching | 1500 - 1550 | Strong |

| NO₂ (Nitro Group) | Symmetric Stretching | 1300 - 1370 | Strong |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |

The presence of strong absorption bands in the ~1550 cm⁻¹ and ~1350 cm⁻¹ regions is a clear indicator of the nitro functional group. researchgate.net The N-H stretching vibrations of the guanidine moiety are expected in the higher wavenumber region, while the C=N stretch will be present in the double bond region. nobraintoosmall.co.nzbioanalysis-zone.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nebiolab.com High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy (typically to four or more decimal places), allowing for the determination of the precise elemental formula. bioanalysis-zone.comchromatographyonline.com

In a typical MS experiment, this compound would be ionized, and the resulting molecular ion (M⁺) would be detected. The m/z value of this ion corresponds to the molecular weight of the compound. HRMS is particularly valuable for confirming the identity of a synthesized compound by matching the experimentally measured exact mass with the theoretically calculated mass based on its chemical formula (C₇H₈N₄O₂). bioanalysis-zone.com The difference between the measured and calculated mass should be within a few parts per million (ppm). nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Chemical Formula | C₇H₈N₄O₂ | - |

| Molecular Weight (Nominal) | 180 g/mol | - |

| Exact Mass (Monoisotopic) | 180.06473 Da | PubChem |

| Molecular Ion (M⁺) | m/z 180 | Expected |

| Protonated Molecule ([M+H]⁺) | m/z 181 | Expected |

Note: The exact mass provided is for the parent compound N-(3-nitrophenyl)guanidine. nih.gov The nitrate (B79036) salt would have a different formula and mass.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. These techniques are crucial in both the synthesis work-up and the final quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. nih.gov It is widely used to determine the purity of pharmaceutical and chemical compounds. nih.gov In a typical HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump forces the sample through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. researchgate.net

A common mode for analyzing a polar compound like this compound is reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For related nitrophenylguanidine compounds, mobile phases consisting of acetonitrile (B52724) and water with an acid modifier (like formic acid or phosphoric acid) have been successfully employed. sielc.com The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

A well-designed HPLC method should be able to separate the main compound from any starting materials, by-products, or degradation products, ensuring a purity assessment of >99% for high-quality samples. medipol.edu.tr

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. core.ac.uk This hyphenated technique is ideal for the trace analysis of compounds in complex matrices and for confirming the identity of separated components. nih.goveurl-pesticides.eu

In an LC-MS analysis, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. nebiolab.com As each component elutes from the column, it is ionized and its mass-to-charge ratio is determined. This provides two dimensions of data for each analyte: its retention time from the LC and its mass spectrum from the MS.

This technique is particularly useful for:

Trace Analysis: Detecting and quantifying very low levels of this compound in complex samples, such as environmental or biological matrices. nih.gov

Impurity Identification: Identifying unknown impurities by obtaining their mass spectra, which can provide clues to their structure.

Confirmation of Identity: Unequivocally confirming the identity of the this compound peak in a complex chromatogram by matching both its retention time and its mass spectrum with that of a known standard.

Modern LC-MS/MS systems (tandem mass spectrometry) offer even greater selectivity and sensitivity, making them the method of choice for demanding quantitative applications. nebiolab.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By quantifying the mass percentages of its constituent elements, a direct comparison can be made with the theoretical values derived from its proposed molecular formula. For this compound, with the molecular formula C₇H₈N₄O₂, the analysis provides critical validation of its stoichiometric purity.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen. These calculated values serve as the benchmark against which experimentally determined data are compared. While specific experimental findings for this compound are not detailed in the surveyed literature, the theoretical percentages provide the necessary reference for its stoichiometric verification.

| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass (amu) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 46.66 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.48 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 31.10 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.76 |

| Total Molar Mass (g/mol) | 180.167 | 100.00 |

This table outlines the expected mass contribution of each element in a pure sample of this compound. Any significant deviation from these values in an experimental setting would suggest the presence of impurities or an incorrect structural assignment.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases did not yield a solved crystal structure for the specific compound this compound (C₇H₈N₄O₂). While crystal structures for related derivatives such as N,N,N′-Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine and various salts of nitrophenylguanidine have been reported, the crystallographic data for the parent compound remains unelucidated in the reviewed sources. researchgate.netiucr.org

Had the data been available, it would be presented in a table similar to the hypothetical example below, detailing the key crystallographic parameters.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (Formula units/unit cell) | Data not available |

The determination of these parameters through single-crystal X-ray diffraction would provide the definitive solid-state structure of this compound.

Computational and Theoretical Chemistry Studies of 3 Nitrophenylguanidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and properties of 3-nitrophenylguanidine. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy, geometry, and other characteristics.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and for describing its electronic structure. stackexchange.comntnu.no Geometry optimization algorithms systematically adjust atomic coordinates to find the minimum energy conformation on the potential energy surface. stackexchange.com DFT methods, such as B3LYP and M06-2X, are popular due to their balance of computational cost and accuracy. ntnu.nonih.gov These methods have been benchmarked against experimental data and have proven reliable for predicting molecular geometries. nih.gov For instance, the M06-L functional has been identified as a particularly effective method for optimizing the geometry of certain nitrogen-containing compounds. nih.gov

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electron density of the phenyl ring and the guanidinium (B1211019) moiety. This electronic effect is crucial in determining the molecule's reactivity and its interactions with other molecules.

Table 1: Comparison of DFT Functionals for Geometry Optimization This table is for illustrative purposes and does not represent actual calculated values for this compound.

| DFT Functional | Basis Set | Key Features | Typical Application |

|---|---|---|---|

| B3LYP-D3(BJ) | def2-SVP | Hybrid functional with dispersion correction. nih.gov | General purpose geometry optimizations. nih.gov |

| M06-L | def2-SVP | Meta-hybrid functional, good for non-covalent interactions. nih.gov | Systems with dispersion forces. nih.gov |

| PBE0-D3(BJ) | def2-SVP | Hybrid functional with dispersion correction. nih.gov | Solid-state and molecular calculations. |

| ωB97X-D | def2-SVP | Range-separated hybrid with dispersion correction. | Long-range interactions. |

Conformational Analysis and Tautomerism Studies

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. sapub.org For this compound, rotations around the C-N bonds connecting the phenyl ring to the guanidinium group and within the guanidinium group itself can lead to various conformers with different energies. mdpi.com Computational methods can predict the relative energies of these conformers, identifying the most stable, or lowest energy, conformations. d-nb.info

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov The guanidinium group of this compound can exhibit tautomerism, with the proton potentially located on different nitrogen atoms. rsc.org Quantum chemical calculations can determine the relative stabilities of these tautomers. d-nb.infonih.gov For example, studies on similar guanidine-containing compounds have used DFT calculations to establish that the imino tautomer can be more stable than the amino tautomer in certain environments. rsc.org The relative stability is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. sapub.org

Prediction of Spectroscopic Parameters

Quantum chemistry is instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. mpg.de Techniques like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.govrsc.org Machine learning models, sometimes trained on DFT data, are also emerging as powerful tools for the rapid and accurate prediction of NMR parameters. nih.govarxiv.org These predictions are crucial for structural elucidation. rsc.org

Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of the synthesized compound and gain insights into its vibrational modes. The accuracy of these predictions depends on the chosen computational method and basis set. nih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations extend beyond single-molecule properties to explore how this compound interacts with its environment.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure and self-assembly of this compound are governed by intermolecular interactions. lew.ro The guanidinium group is a potent hydrogen bond donor, while the nitro group and the nitrogen atoms of the guanidinium group can act as hydrogen bond acceptors. nih.gov These hydrogen bonds play a critical role in the formation of stable crystal lattices. lew.ro

Table 2: Types of Intermolecular Interactions in this compound This table provides a general overview of potential interactions.

| Interaction Type | Description | Potential Sites on this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov | Guanidinium N-H groups (donors); Nitro O atoms and Guanidinium N atoms (acceptors). |

| π-π Stacking | Non-covalent interactions between aromatic rings. rsc.org | Phenyl rings of adjacent molecules. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present between all atoms. |

Studies of Host-Guest Chemistry and Complexation

Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. wikipedia.orgnih.gov While specific studies on this compound as a host or guest are not prevalent, its functional groups suggest potential for such interactions. The guanidinium group, for instance, is known to bind to various anionic species and can interact with macrocyclic hosts like cucurbiturils. nih.gov

Molecular modeling can be used to simulate the complexation of this compound with potential host molecules. thno.orgmdpi.com These simulations can predict the binding affinity, the geometry of the host-guest complex, and the specific interactions responsible for binding. mdpi.com For example, simulations could explore how this compound might fit into the cavity of a cyclodextrin (B1172386) or calixarene, and what forces, such as hydrogen bonds or hydrophobic interactions, would stabilize the resulting complex. thno.org

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Investigations

The relationship between the molecular structure of this compound and its resulting chemical reactivity and physical properties is a critical area of study in computational and theoretical chemistry. These investigations, often termed Structure-Reactivity Relationships (SAR) and Structure-Property Relationships (SPR), utilize computational models to predict how structural modifications will influence the behavior of the molecule. numberanalytics.com This understanding is fundamental for designing new molecules with desired characteristics. numberanalytics.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a key methodology within this field. spu.edu.sy It seeks to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological or chemical activity. spu.edu.synih.gov By quantifying these relationships, researchers can predict the activity of novel analogs before undertaking their synthesis and experimental testing, thereby saving time and resources. spu.edu.syschrodinger.com

Research Findings from Computational Studies

Computational studies on guanidine (B92328) derivatives, including those with nitro-substituents, have provided valuable insights into their structural and electronic properties. researchgate.net Techniques such as Density Functional Theory (DFT) are employed to optimize molecular geometries and calculate various molecular orbital parameters. iucr.org These parameters are crucial for understanding the reactivity and potential applications of these compounds.

Key descriptors often calculated in these studies include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are fundamental in predicting a molecule's reactivity. scielo.org.mx The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scielo.org.mx The energy gap between HOMO and LUMO (Eg) is an indicator of molecular stability. scielo.org.mx

Global Chemical Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more nuanced view of reactivity. scielo.org.mx They include:

Ionization Potential (I)

Electron Affinity (A)

Electronegativity (χ)

Chemical Potential (μ)

Molecular Hardness (η)

Molecular Softness (s)

Electrophilicity Index (ω)

Electrostatic Potential Maps (EPM): These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scielo.org.mx This is invaluable for predicting how the molecule will interact with other chemical species. scielo.org.mx

In studies of related nitroaromatic compounds, QSAR models have revealed that properties like dipole moment, hydrophobicity, and electrophilicity are significant contributors to their biological activities, such as mutagenicity. mdpi.com For instance, the Hammett substituent constant (σ) is a measure of the electron-withdrawing or electron-donating ability of a substituent on an aromatic ring and is often used in QSAR studies to correlate structure with reactivity. libretexts.org The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring in this compound. libretexts.org

The table below presents computationally derived properties for a related compound, 1-(2-methyl-4-nitrophenyl)guanidine, which can provide an indication of the types of values that would be relevant for this compound. chemscene.com

Table 1: Calculated Physicochemical Properties for a Nitrophenylguanidine Derivative

Data sourced from a computational analysis of 1-(2-methyl-4-nitrophenyl)guanidine. chemscene.com

Furthermore, studies on other substituted phenylguanidines have explored how different substituents on the phenyl ring influence their biological activity. conicet.gov.arresearchgate.net For example, the presence and position of halo-substituents have been shown to be important for the antimicrobial activity of certain guanidine derivatives. researchgate.net These findings underscore the power of SAR and SPR studies in guiding the rational design of new guanidine-based compounds.

Table of Compounds Mentioned

Applications of 3 Nitrophenylguanidine in Chemical Science and Technology

Role as Intermediates and Building Blocks in Organic Synthesis

The primary and most well-documented application of 3-nitrophenylguanidine and its derivatives is as a foundational component in organic synthesis. Organic building blocks are functionalized molecules that serve as the basic units for the modular, bottom-up assembly of more complex molecular architectures. rsc.org The guanidine (B92328) functional group, in particular, is a powerful tool for constructing nitrogen-containing heterocycles.

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Pyrimidines, Pyridines)

The guanidine unit within this compound provides the necessary N-C-N fragment for the construction of several important classes of heterocyclic compounds. Pyrimidines, which are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, are chief among these. nih.gov The classical synthesis of 2-aminopyrimidines involves the condensation of a guanidine with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org

A prominent industrial example involves a derivative, (2-methyl-5-nitrophenyl)guanidine, which serves as a key precursor in the synthesis of Imatinib, a life-saving anti-cancer drug. google.com In a crucial step of the synthesis, (2-methyl-5-nitrophenyl)guanidine nitrate (B79036) is condensed with a pyridine-containing β-enaminone, specifically 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. google.comgoogle.com This reaction directly forms the core structure of the drug, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, simultaneously constructing the pyrimidine (B1678525) ring and incorporating a pre-existing pyridine (B92270) ring into the final molecule. google.com This specific synthesis highlights how nitrophenylguanidines are pivotal in creating complex heterocyclic systems that contain both pyrimidine and pyridine motifs.

The general synthetic routes toward pyridines are diverse, often involving condensation reactions to form the six-membered ring. organic-chemistry.orgox.ac.ukmdpi.com While direct cyclization using this compound to form a pyridine ring is less common, its role as a building block for complex molecules that contain a pyridine ring is clearly established through multi-step syntheses like the one for Imatinib. google.com

Key Scaffold in the Construction of Complex Molecular Architectures

A molecular scaffold is a core structure upon which a larger, more complex molecule is built. This compound and its analogues serve this role effectively, enabling the assembly of sophisticated molecular architectures. beilstein-journals.org The transformation of (2-methyl-5-nitrophenyl)guanidine into Imatinib is a clear demonstration of this principle. google.comgoogle.com The relatively simple guanidine derivative acts as the foundational scaffold, which is then elaborated through cyclization and subsequent reactions to produce a large, multi-functional molecule with significant biological activity. google.com

The utility of such building blocks is central to modern medicinal chemistry and materials science, allowing for the systematic construction of molecules with desired properties. semanticscholar.org The presence of the nitro group offers a strategic advantage; it is a strong electron-withdrawing group that influences the reactivity of the phenyl ring and can be chemically reduced to an amino group for further functionalization, as is done in the Imatinib synthesis. google.com This dual functionality—providing the guanidine core for heterocycle formation and a modifiable nitro group—makes nitrophenylguanidines a key scaffold in constructing complex and valuable molecular frameworks.

Catalytic Applications

The inherent properties of the guanidine functional group suggest potential applications in catalysis, both as an organocatalyst and as a ligand for metal-based catalysts.

Employment as Organocatalysts and Ligands

Guanidines are recognized as some of the strongest organic, non-ionic bases and have been employed as "superbasic" organocatalysts. researchgate.netwikipedia.org Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions, offering a greener alternative to metal-based catalysts. organic-chemistry.orgtandfonline.com Guanidine hydrochloride (GdnHCl) has been successfully used as a catalyst in various multicomponent reactions. googleapis.com The basicity of the guanidine core can be finely tuned by the substituents attached to it. The presence of the electron-withdrawing 3-nitrophenyl group would decrease the basicity of the guanidine moiety compared to unsubstituted guanidine, but its defined steric and electronic properties could be exploited in specific catalytic applications.

Furthermore, guanidines are excellent N-donor ligands capable of coordinating with a wide variety of transition metals to form stable complexes. researchgate.netrsc.org These metal-guanidine complexes can act as highly active homogeneous catalysts for numerous organic reactions. researchgate.netmdpi.comnih.gov The electronic properties of the ligand are crucial in determining the activity of the metal center. The 3-nitrophenyl substituent would modulate the electron-donating ability of the guanidine ligand, thereby influencing the catalytic performance of the metal complex to which it is bound. While specific, widespread applications of this compound itself as a catalyst or ligand are not extensively documented, the foundational chemistry of guanidines points to its clear potential in this field. wikipedia.org

Advanced Materials Science Research

The application of this compound in advanced materials science is primarily linked to its role as a critical building block in the synthesis of functional materials, particularly pharmaceuticals. The development of new synthetic routes to complex, high-value molecules like Imatinib, which depends on a nitrophenylguanidine precursor, is a significant contribution to the field of biomedical materials. google.comgoogle.com

The potential for this compound to act as a ligand in the formation of transition metal complexes also places it within the realm of materials science. mdpi.com The creation of novel metal-ligand complexes is fundamental to developing new catalysts for green chemistry, sensors, and materials with unique electronic or magnetic properties. The specific electronic and steric profile imparted by the 3-nitrophenyl group could lead to materials with tailored catalytic activities.

Exploration in Polymer Chemistry and Material Modification

The unique chemical structure of guanidinium (B1211019) derivatives, including this compound, has prompted their exploration in the field of polymer chemistry and material modification. The guanidinium group's cationic nature and ability to form strong electrostatic interactions are key features leveraged in these applications.

Recent advancements have focused on creating polymers with high dielectric constants for use in electronics like high-energy-density capacitors and organic thin-film transistors (OTFTs). rsc.org A strategy to enhance the dielectric properties of amorphous intrinsic polymers involves side-chain modifications. By introducing side-chain groups capable of forming strong dipole arrangements under an electric field, polymers can achieve high dielectric constant (k) values. rsc.org This approach is significant because conventional high-k polymer-based materials often face challenges due to their crystalline nature or issues with phase separation when inorganic fillers are used. rsc.org

Guanidinium-based ionic porous organic polymers (POPs) represent another area of active research. These materials are designed for applications such as the efficient removal of contaminants from water. For instance, a novel guanidinium-based cationic POP was developed for the rapid and effective removal of permanganate (B83412) ions through electrostatic interaction. rsc.org This polymer demonstrated an exceptionally high uptake of permanganate ions and rapid sorption kinetics, achieving 100% removal efficiency. rsc.org The synthesis of such polymers can be achieved through methods like solvothermal and mechanochemical processes, with the latter being more environmentally benign and cost-effective. rsc.org

Furthermore, radical chemistry provides a powerful toolkit for polymer modification. beilstein-journals.org Techniques like post-polymerization modification allow for the introduction of specific functionalities to the backbones or side-groups of pre-synthesized polymers. beilstein-journals.org Radical addition, particularly thiol-ene and thiol-yne "click chemistry," is a highly efficient method for modifying polymers containing double bonds. beilstein-journals.org While not specific to this compound, these general principles of polymer modification highlight the potential for incorporating guanidinium-containing monomers to tailor the properties of polymeric materials for specific applications. beilstein-journals.orgijpsm.com

Potential in Chemical Sensor Development

The development of chemical sensors for detecting various analytes is a critical area of research with wide-ranging applications, from environmental monitoring to medical diagnostics. The design of these sensors often relies on specific chemical reactions or interactions that produce a measurable signal, such as a change in color or fluorescence.

One common strategy in the design of fluorescent chemical probes is the reduction of nitro groups. rsc.org The presence of a nitro group, such as in this compound, can quench the fluorescence of a fluorophore. The reduction of the nitro group to an amino group by an analyte can restore fluorescence, providing a "turn-on" signal. This principle is utilized in the development of probes for species like hydrogen sulfide (B99878) (H₂S), which is a strong reducing agent. rsc.orgmdpi.com

Another approach involves the use of metal ions in the sensor design. For example, a fluorescent chemical sensor can be created using a fluorophore and a copper ion (Cu²⁺). The Cu²⁺ quenches the fluorescence, and upon the addition of an analyte like H₂S, which has a high affinity for copper, the copper is sequestered, and fluorescence is restored. mdpi.com

Electrochemical sensors offer another platform for analyte detection. researchgate.net These sensors measure changes in electrical properties, such as current or potential, resulting from a chemical reaction at an electrode surface. researchgate.netgoogle.com For instance, electrochemical sensors have been developed for the detection of hydrogen peroxide, a reactive oxygen species, using materials like Prussian Blue as a transducer on the working electrode. google.com While the direct application of this compound in these specific examples is not documented, its chemical functionalities suggest its potential as a component in the design of new sensor platforms. The nitro group could serve as a recognition site for reductive analytes, and the guanidinium group could be used for its electrostatic properties in binding anionic species.

Molecular Interactions with Biomolecules: Mechanistic Insights

Enzyme Inhibition Studies at a Molecular Level (e.g., Nitric Oxide Synthase, Kinases, S-Nitrosoglutathione Reductase)

Nitric Oxide Synthase (NOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a crucial signaling molecule. nih.gov The inhibition of NOS isoforms has been a target for therapeutic intervention in various diseases. Guanidine derivatives, owing to their structural similarity to the natural NOS substrate L-arginine, have been extensively studied as NOS inhibitors. researchgate.netresearchgate.net

Studies have shown that aryl guanidines can bind to the oxygenase domain of inducible NOS (iNOSoxy). researchgate.netresearchgate.net The affinity of these compounds is influenced by the substituents on the aryl ring. researchgate.net While some non-amino acid alkylguanidines can act as substrates for iNOS, arylguanidines have generally been found to be inactive in producing NO. researchgate.net

Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them important targets for drug development, particularly in oncology. mdpi.com The guanidinium moiety is a relevant feature in the chemical design of protein kinase inhibitors. nih.gov For example, this compound nitrate has been used in the preparation of N-thiazolpyrimidinyl-N-phenylamines, which act as specific cyclin-dependent kinase (CDK) inhibitors with potential antitumor activity. hoelzel-biotech.comcymitquimica.com

Research into guanidinium-based derivatives has explored their potential as kinase inhibitors. nih.gov Some 3,4'-substituted derivatives have demonstrated significant inhibition of the RAF-1/MEK-1 kinase cascade, which is involved in apoptotic pathways. nih.gov The mechanism of action for some kinase inhibitors involves targeting the PI3K and mTOR pathways. researchgate.net

S-Nitrosoglutathione Reductase (GSNOR)

S-Nitrosoglutathione reductase (GSNOR) is a key enzyme in the metabolism of S-nitrosoglutathione (GSNO), a major endogenous pool of NO. nih.govwikipedia.org By regulating GSNO levels, GSNOR plays a critical role in modulating NO homeostasis and protein S-nitrosylation. nih.govfrontiersin.org Inhibition of GSNOR has emerged as a promising therapeutic strategy for various diseases.

N6022, a potent and specific inhibitor of GSNOR, has a complex mode of inhibition. nih.gov It binds tightly and reversibly to the enzyme with an IC₅₀ of 8 nM and a Kᵢ of 2.5 nM. nih.gov Although it binds in the GSNO substrate binding pocket, it exhibits a mixed uncompetitive mode of inhibition towards GSNO and a mixed competitive mode towards S-hydroxymethylglutathione. nih.gov Furthermore, N6022 is uncompetitive with the cofactors NAD⁺ and NADH. nih.gov

| Enzyme Target | Compound Type | Key Findings |

| Nitric Oxide Synthase (NOS) | Aryl guanidines | Bind to the oxygenase domain of iNOSoxy, but generally do not produce NO. researchgate.netresearchgate.net |